molecular formula C9H11N5O B1384355 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one CAS No. 79871-76-4

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No. B1384355
CAS RN: 79871-76-4
M. Wt: 205.22 g/mol
InChI Key: JFLSJNRYOJXQKN-UHFFFAOYSA-N
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Description

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, also known as 2-AMP, is an organic compound that is widely used in scientific research. It is a heterocyclic compound, which means it contains two different rings of atoms in its structure. 2-AMP is a derivative of pyrazole, a five-membered ring containing nitrogen, and pyrimidine, a six-membered ring containing nitrogen. 2-AMP has a wide range of applications, including as a reagent in organic synthesis, as a fluorescent probe for biological studies, and as a drug target for cancer therapy.

Scientific Research Applications

Anti-tubercular Activity

Compounds closely related to 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, specifically arylidenepyrazolones, have been found to possess significant activity against Mycobacterium tuberculosis. These compounds, through molecular docking studies, are thought to inhibit UDP-galactopyranose mutase, crucial for the biosynthesis of the mycobacterial cell wall. This indicates potential for developing anti-tubercular agents based on these compounds (Erkin et al., 2021).

Electrophilic Substitution Reactions

Electrophilic substitution in similar bicyclic compounds, specifically 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole, has been observed to occur at specific sites, leading to the formation of bridged adducts. This highlights the chemical reactivity and potential for further chemical modification of such compounds (Erkin & Krutikov, 2011).

Molecular Docking and Synthesis Studies

Other studies involving closely related compounds, such as 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, reveal extensive molecular docking and synthesis research, indicating a wide range of potential biological activities and chemical properties (Ahmed et al., 2002).

Hydrogen-Bonded Molecular Structures

Studies have also explored the hydrogen-bonded molecular structures in compounds similar to 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, revealing intricate hydrogen bonding patterns. These insights are crucial for understanding the crystal structure and potential interactions in biological systems (Quiroga et al., 2010).

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-4-8(15)12-9(11-5)14-7(10)3-6(2)13-14/h3-4H,10H2,1-2H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLSJNRYOJXQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

CAS RN

79871-76-4
Record name 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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